4-ethenoxybutyl Benzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
144429-21-0 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-ethenoxybutyl benzoate |
InChI |
InChI=1S/C13H16O3/c1-2-15-10-6-7-11-16-13(14)12-8-4-3-5-9-12/h2-5,8-9H,1,6-7,10-11H2 |
InChI Key |
AKQVBBOVHAEKMA-UHFFFAOYSA-N |
SMILES |
C=COCCCCOC(=O)C1=CC=CC=C1 |
Canonical SMILES |
C=COCCCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Polymerization Kinetics and Mechanistic Investigations of Ethenoxybutyl Benzoate Systems
Mechanistic Pathways of Homopolymerization of Vinyl Ether Benzoates
The homopolymerization of vinyl ether benzoates can proceed through different mechanistic pathways, primarily cationic and radical polymerization. The choice of polymerization technique and the resulting polymer properties are heavily influenced by the electronic nature of the vinyl ether double bond.
Cationic Polymerization Mechanisms and Their Control
Cationic polymerization is the most common and efficient method for the polymerization of vinyl ethers. The electron-rich double bond of the vinyl ether is readily attacked by a cationic initiator, leading to the formation of a stabilized carbocationic propagating species.
The mechanism of cationic polymerization of vinyl ethers involves several elementary steps:
Initiation: This step involves the generation of a carbocation from the monomer. This can be achieved using a variety of initiating systems, such as a protonic acid (e.g., triflic acid) or a Lewis acid in the presence of a proton source (e.g., water or alcohol). The initiator protonates the vinyl ether double bond, forming a secondary carbocation.
Propagation: The carbocationic chain end then adds to another monomer molecule in a repetitive manner, leading to chain growth. The stability of the propagating carbocation is crucial for a controlled polymerization. In the case of vinyl ethers, the oxygen atom adjacent to the carbocation provides resonance stabilization.
Chain Transfer: This is a common event in cationic polymerization and can limit the molecular weight of the polymer. Chain transfer can occur to the monomer, counter-ion, or solvent.
Termination: The propagating chain can be terminated by reaction with a nucleophile or by recombination with the counter-ion.
Control over the cationic polymerization of vinyl ethers is essential to produce polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ). This can be achieved through "living" or "controlled" cationic polymerization techniques. Key strategies for achieving control include:
Stabilization of the Propagating Species: The use of specific initiator/Lewis acid systems can lead to the formation of a "dormant" species, where the propagating carbocation is reversibly capped. This equilibrium between active and dormant species reduces the concentration of the highly reactive carbocations, thus suppressing chain transfer and termination reactions.
Choice of Counter-ion: The nature of the counter-ion (the anionic part of the initiator system) plays a significant role in the stability of the propagating species and the degree of control. Non-nucleophilic and sterically hindered counter-ions are preferred to minimize termination and side reactions.
Temperature: Cationic polymerizations are often conducted at low temperatures to suppress chain transfer reactions, which typically have a higher activation energy than the propagation reaction.
Recent advancements have focused on stereoselective cationic polymerization of vinyl ethers using chiral catalysts to control the tacticity of the resulting polymer. unc.educornell.eduacs.org This level of control over the polymer microstructure is crucial for tuning the material's physical and mechanical properties.
Radical Polymerization Initiation and Propagation Dynamics
While vinyl ethers are generally considered to be non-homopolymerizable under conventional free-radical conditions, the presence of certain functional groups or the use of specific polymerization techniques can enable their radical polymerization. The primary challenge in the radical polymerization of vinyl ethers is the high reactivity of the propagating radical, which tends to undergo chain transfer reactions rather than propagation.
However, the radical polymerization of vinyl esters, such as vinyl benzoate (B1203000), is well-established. For a hybrid monomer like 4-ethenoxybutyl benzoate, the reactivity in a radical process would be complex. The initiation of radical polymerization is typically achieved using thermal or photochemical initiators that generate free radicals. These radicals then add to the double bond of the monomer.
The propagation dynamics in the radical polymerization of vinyl monomers are governed by the relative rates of propagation and termination/chain transfer. For vinyl esters, the propagating radical is relatively unstable, leading to a high propensity for chain transfer to monomer and solvent. This often results in polymers with low molecular weights and broad molecular weight distributions.
Controlled Radical Polymerization (CRP) of Ethenoxybutyl Benzoate Analogues
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. These methods are based on establishing a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species. While the direct CRP of this compound is not extensively reported in academic literature, the principles can be applied to its analogues, particularly other vinyl ethers and vinyl esters.
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization Regimes and Chain Transfer Agents
RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers. It relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible addition-fragmentation mechanism.
For the RAFT polymerization of electron-rich monomers like vinyl ethers, the choice of the CTA is critical. The effectiveness of a RAFT agent depends on the stability of the intermediate radical adduct. For less activated monomers (LAMs) such as vinyl ethers and vinyl esters, xanthates and dithiocarbamates are often more suitable CTAs than the dithioesters and trithiocarbonates used for more activated monomers (MAMs) like styrenes and acrylates.
The general mechanism of RAFT polymerization involves:
Initiation: Radicals are generated by a conventional initiator.
Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical.
Fragmentation: This intermediate radical can fragment, either regenerating the original propagating radical or forming a new dormant species and a new radical that can initiate another polymer chain.
Re-initiation and Propagation: The newly formed radical initiates the polymerization of the monomer.
Equilibration: A rapid equilibrium is established between the active propagating chains and the dormant species, ensuring that all chains grow at a similar rate.
The success of RAFT polymerization of vinyl ether analogues depends on the careful selection of the RAFT agent and reaction conditions to ensure efficient chain transfer and minimize side reactions.
Table 1: Representative Chain Transfer Agents for RAFT Polymerization of Vinyl Ether Analogues
| Chain Transfer Agent (CTA) | Structure | Suitable for Monomer Type |
| Xanthates | R-O-C(=S)S-R' | Less Activated Monomers (e.g., Vinyl Ethers, Vinyl Esters) |
| Dithiocarbamates | R₂N-C(=S)S-R' | Less Activated Monomers (e.g., Vinyl Ethers, Vinyl Esters) |
This table presents examples of CTA classes suitable for monomers analogous to this compound.
Atom Transfer Radical Polymerization (ATRP) Modalities and Ligand Effects
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. The dormant species is an alkyl halide, and the active radical is generated through a one-electron oxidation of the metal complex.
The direct ATRP of vinyl ethers is challenging due to the high reactivity of the vinyl ether radical and potential side reactions with the catalyst. However, ATRP has been successfully applied to vinyl esters and other less activated monomers. The key to a successful ATRP is the design of the catalyst system, particularly the ligand coordinated to the metal center.
The ligand plays a crucial role in tuning the catalyst's activity and solubility. For less reactive monomers, a more active catalyst (i.e., one that favors the active species in the equilibrium) is generally required. The ligand structure, including its electronic and steric properties, directly influences the redox potential of the metal complex and, consequently, the position of the ATRP equilibrium. Nitrogen-based ligands, such as substituted bipyridines and multidentate amines, are commonly used in copper-mediated ATRP.
Table 2: Key Parameters in ATRP of Vinyl Ether Analogues
| Parameter | Role in ATRP | Example for Analogous Systems |
| Initiator | An alkyl halide that determines the starting point of the polymer chain. | Ethyl α-bromoisobutyrate |
| Catalyst | A transition metal complex that mediates the reversible activation/deactivation. | Copper(I) bromide (CuBr) |
| Ligand | Solubilizes the metal salt and tunes the catalyst's activity. | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Solvent | Affects the solubility of the catalyst and the polymerization kinetics. | Toluene, Anisole |
| Temperature | Influences the rates of polymerization and side reactions. | 60-90 °C |
This table provides illustrative examples of components used in the ATRP of monomers analogous to this compound.
Nitroxide-Mediated Polymerization (NMP) Considerations
Nitroxide-Mediated Polymerization (NMP) is a CRP technique that employs a stable nitroxide radical to reversibly trap the propagating radical, forming a dormant alkoxyamine species. The C-O bond in the alkoxyamine is thermally labile and can homolytically cleave to regenerate the propagating radical and the nitroxide mediator.
NMP is most effective for the polymerization of styrenic and acrylic monomers. Its application to less activated monomers like vinyl ethers and vinyl esters is generally less successful. The main challenge lies in the unfavorable equilibrium between the dormant and active species for these monomers. The C-O bond in the alkoxyamine formed from a vinyl ether radical is relatively strong, making its homolytic cleavage difficult under typical NMP conditions.
However, research into new nitroxides and additives continues to expand the scope of NMP. For the polymerization of vinyl ester analogues, NMP might be feasible under specific conditions, potentially requiring higher temperatures or the use of more sterically hindered nitroxides to weaken the C-O bond of the dormant species.
Living Polymerization Concepts and the Role of Dormant Species in Ethenoxybutyl Benzoate Polymerization
The application of living polymerization techniques to this compound allows for the synthesis of polymers with well-defined architectures, including controlled molecular weights and narrow molecular weight distributions. In these systems, the concept of dormant species is crucial for maintaining control over the polymerization process. Dormant species are temporarily inactive polymer chains that can be reactivated to continue propagation. This equilibrium between active and dormant species minimizes irreversible termination reactions, a hallmark of living polymerization.
In the context of this compound polymerization, the reversible deactivation of growing polymer chains is often facilitated by the choice of initiator or catalyst. For instance, in certain controlled radical polymerization methods, the propagating radical can react with a mediating agent to form a dormant species. This dormant state protects the reactive chain end from termination reactions. The equilibrium between the active, propagating chains and the dormant species can be influenced by factors such as temperature and the concentration of the mediating agent, thereby providing a means to regulate the polymerization rate and the characteristics of the resulting polymer.
Kinetic Analysis of Polymerization Rates, Monomer Consumption, and Active Species Concentration
The kinetic analysis of this compound polymerization provides quantitative insights into the reaction dynamics. The rate of polymerization is typically determined by monitoring the disappearance of the monomer over time. Techniques such as spectroscopy or chromatography can be employed to measure the monomer concentration at various intervals.
The rate of polymerization (Rp) can be expressed by the following general equation:
Rp = kp[M][P*]
where:
kp is the rate constant for propagation
[M] is the monomer concentration
[P*] is the concentration of active propagating species
A key aspect of kinetic analysis in living polymerization is the determination of the active species concentration. This can be challenging as the concentration of active species is often very low and in dynamic equilibrium with dormant species. Specialized techniques, such as electron paramagnetic resonance (EPR) spectroscopy for radical polymerizations, may be used to directly measure the concentration of active radical species.
The consumption of the this compound monomer typically follows first-order kinetics with respect to the monomer concentration, particularly in well-controlled living polymerization systems. This means that the rate of monomer consumption is directly proportional to the concentration of the monomer at any given time.
Interactive Data Table: Kinetic Parameters for this compound Polymerization
| Parameter | Value | Conditions |
| Propagation Rate Constant (kp) | Varies with temperature and solvent | Typically determined experimentally |
| Monomer Concentration [M] | Decreases over time | Measured by spectroscopy or chromatography |
| Active Species Concentration [P] | Maintained at a low, constant level | Influenced by initiator/catalyst concentration |
| Polymerization Rate (Rp) | Dependent on [M] and [P] | Can be controlled by reaction conditions |
Influence of Reaction Conditions on Polymerization Control and Mechanism
The control over the polymerization of this compound and the underlying mechanism are highly sensitive to the reaction conditions. Key parameters that exert a significant influence include temperature, initiator concentration, and solvent choice.
An increase in initiator concentration generally leads to a higher polymerization rate. mdpi.com This is because a higher concentration of the initiator generates a greater number of active species, which in turn increases the rate of monomer consumption. mdpi.com However, in living polymerization, an excessively high initiator concentration can lead to a loss of control, resulting in broader molecular weight distributions and a higher incidence of termination reactions.
Temperature plays a critical role in the kinetics and control of the polymerization. Higher temperatures typically increase the rates of both initiation and propagation. However, the equilibrium between active and dormant species can also be temperature-dependent. In some systems, elevated temperatures can shift the equilibrium towards the active species, leading to a faster polymerization rate but potentially compromising control. The temperature of the polymerization process is a crucial factor, as an exothermic reaction can occur. mdpi.com
The choice of solvent can affect the solubility of the monomer, polymer, and catalyst, as well as the kinetics of the polymerization. The polarity of the solvent can influence the rate constants of the elementary reactions and the stability of the active and dormant species.
Interactive Data Table: Effect of Reaction Conditions on Polymerization
| Reaction Condition | Effect on Polymerization |
| Initiator Concentration | Higher concentration increases the polymerization rate. mdpi.com |
| Temperature | Higher temperature generally increases reaction rates but can affect the equilibrium between active and dormant species. |
| Solvent | Can influence reaction kinetics and the solubility of components. |
Copolymerization Strategies and Tailored Polymer Architectures from Ethenoxybutyl Benzoates
Reactivity Ratios and Comonomer Incorporation Studies in Heterogeneous Copolymerization Systems
The incorporation of a monomer like 4-ethenoxybutyl benzoate (B1203000) into a copolymer chain is fundamentally governed by its reactivity ratios in conjunction with a given comonomer. Reactivity ratios, denoted as r₁ and r₂, are critical parameters that describe the relative tendency of a propagating polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer. These values dictate the sequence distribution—whether random, alternating, or blocky—of the resulting copolymer.
Determining these ratios typically involves carrying out copolymerization reactions to low conversion (<10%) across a range of monomer feed compositions. scielo.brekb.eg The resulting copolymer composition is then analyzed, often using techniques like Nuclear Magnetic Resonance (NMR) or elemental analysis. ekb.egfrontiersin.org From this data, methods such as the Fineman-Ross, Kelen-Tüdös, or Mayo-Lewis procedures can be applied to calculate the reactivity ratios. scielo.brfrontiersin.org
For a hypothetical copolymerization between 4-ethenoxybutyl benzoate (M₁) and a comonomer like styrene (M₂), the reactivity ratios would be determined by the following relationships:
r₁ > 1 : The propagating chain ending in M₁ prefers to add another M₁.
r₁ < 1 : The propagating chain ending in M₁ prefers to add M₂.
r₁ ≈ 1 : The propagating chain shows little preference.
r₁r₂ ≈ 1 : An ideal or random copolymer is formed.
r₁r₂ ≈ 0 : An alternating copolymer is favored.
The choice of polymerization technique, such as conventional free radical polymerization (FRP) versus controlled radical polymerization (CRP) like Atom Transfer Radical Polymerization (ATRP), can also influence the apparent reactivity ratios. frontiersin.org For instance, studies on styrene and acrylate systems have shown that reactivity ratios can differ between FRP and ATRP due to the different mechanisms governing the propagation steps. frontiersin.org
Table 1: Illustrative Reactivity Ratios for Various Comonomer Pairs
This table presents experimentally determined reactivity ratios for common monomer pairs to illustrate how these values dictate copolymer structure. Data for this compound is not available and is presented here hypothetically.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Method | Resulting Copolymer Tendency |
| This compound (Hypothetical) | Styrene | 0.85 (Est.) | 0.45 (Est.) | ATRP | Random/Statistical |
| Styrene | 2-Ethylhexyl Acrylate (EHA) | 1.24 | 0.71 | ATRP | Random/Statistical frontiersin.org |
| Ethyl Methacrylate (EMA) | Methacrylamide (MAM) | 0.197 | 0.230 | Free Radical | Alternating ekb.eg |
| Cinnamyl Methacrylate (CMA) | Ethyl Methacrylate (EMA) | 0.142 | 0.903 | Free Radical | Random scielo.br |
| Styrene | Butyl Acrylate (BA) | 0.95 | 0.20 | Free Radical | Random/Statistical frontiersin.org |
Synthesis of Block Copolymers with Ethenoxybutyl Benzoate Segments via Sequential Monomer Addition
Block copolymers are macromolecules composed of two or more distinct, covalently bonded homopolymer chains or "blocks." mdpi.com These materials are of significant interest because they can self-assemble into ordered nanostructures. nih.gov The synthesis of block copolymers containing a this compound segment would most effectively be achieved through controlled/"living" polymerization techniques, such as ATRP or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. mdpi.com
The most common method for creating block copolymers is sequential monomer addition. mdpi.com In this process:
The first monomer (e.g., styrene) is polymerized using a suitable initiator and control agent. The polymerization proceeds until the monomer is consumed, but the polymer chains remain "living" or active at their ends.
The second monomer (e.g., this compound) is then introduced to the reaction. Polymerization resumes from the active chain ends of the first block, forming a second, distinct block.
This process can be repeated with additional monomers to create triblock (A-B-C) or even more complex multiblock architectures. researchgate.net The success of this method relies on maintaining a high degree of chain-end fidelity, ensuring that nearly all chains from the first block initiate the polymerization of the second. mdpi.com The order of monomer addition can be critical, particularly in living anionic polymerization, where monomers must often be added in order of increasing electron affinity. mdpi.com
Table 2: Hypothetical Synthesis of a Diblock Copolymer via Sequential Addition
| Step | Action | Monomer(s) Present | Resulting Structure |
| 1 | Polymerize Monomer A to completion | This compound | Poly(this compound) macroinitiator |
| 2 | Add Monomer B to the "living" system | Methyl Methacrylate | Poly(this compound)-block-poly(methyl methacrylate) |
Graft Copolymerization Techniques and Network Formation Utilizing Pendant Functionality
Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the backbone. mdpi.com The pendant benzoate group in a polymer derived from this compound could serve as a point for modification or as a functional handle, but the ethenoxy group is the primary site for polymerization. To create graft copolymers, one can employ several strategies:
"Grafting-from" : This method involves creating a polymer backbone with initiator sites along its chain. A second monomer is then polymerized from these sites, growing the grafts directly from the backbone. mdpi.comnih.gov For example, a copolymer could be synthesized containing this compound and a monomer with an activatable group (like 2-(2-bromoisobutyryloxy)ethyl methacrylate). This backbone can then act as a macroinitiator for the ATRP of a second monomer to form the grafts. nih.gov
"Grafting-onto" : In this approach, a backbone polymer with reactive functional groups is reacted with pre-formed polymer chains that have a complementary reactive end-group. mdpi.com This method can be limited by the steric hindrance of attaching large polymer chains to a backbone. mdpi.com
"Grafting-through" : This technique involves the polymerization of macromonomers—polymer chains that have a polymerizable group at one end. Copolymerizing these macromonomers with a conventional monomer like this compound would result in a backbone with pre-formed polymer chains grafted onto it. mdpi.com
If a divinyl comonomer were copolymerized with this compound, the pendant vinyl groups could act as crosslinking points, leading to the formation of a polymer network instead of soluble graft copolymers. This approach is used to create hydrogels, elastomers, and thermosets.
Gradient and Random Copolymerization Approaches for Microstructure Control
While block copolymers have a sharp transition between monomer segments, gradient and random copolymers offer different microstructures and properties.
Random copolymers are formed when the reactivity ratios of the comonomers are such that they are incorporated into the polymer chain in a statistically random sequence. researchgate.net This typically occurs when r₁r₂ ≈ 1. These materials generally exhibit properties that are an average of the constituent homopolymers, such as a single, narrow glass transition temperature (Tg). researchgate.net A random copolymer of this compound and another monomer could be synthesized via conventional free radical polymerization if the reactivity ratios are suitable.
Gradient copolymers feature a gradual, continuous change in composition along the polymer chain. uq.edu.au This unique microstructure can lead to broad glass transition temperatures and unique interfacial properties. researchgate.net The synthesis of gradient copolymers requires a controlled polymerization method where the monomer feed composition changes over the course of the reaction. This can be achieved in two main ways:
Spontaneous Gradient : This occurs in batch polymerizations of two monomers with significantly different reactivity ratios. The more reactive monomer is consumed faster, leading to a natural gradient in the copolymer composition. uq.edu.au
Forced Gradient : This involves the controlled, continuous addition of one monomer to the polymerization of another. uq.edu.au This semi-batch process allows for precise control over the compositional profile along the chain.
The distinct properties of gradient copolymers, which differ from both block and random architectures, make them suitable for applications such as damping materials or blend compatibilizers. researchgate.net
Designing Multi-functional Polymeric Systems and Complex Architectures via Combined Polymerization Mechanisms
The true potential of modern polymer synthesis lies in combining different polymerization mechanisms to create highly complex and multi-functional architectures. mdpi.com A monomer like this compound could be incorporated into sophisticated structures such as star copolymers, H-shaped copolymers, or miktoarm star copolymers (where the arms are of different chemical nature).
For example, a combination of polymerization techniques could be used:
ATRP and Click Chemistry : A polymer backbone could be created via ATRP using monomers with azide or alkyne functionalities. Separately, side chains of poly(this compound) could be synthesized with a complementary functional group. The backbone and side chains can then be "clicked" together with high efficiency using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful click chemistry reaction. mdpi.com
Anionic Polymerization and CRP : A block could be synthesized using living anionic polymerization, which is suitable for monomers like styrene. The end of this block can then be functionalized to create an initiator for a controlled radical polymerization (like ATRP or RAFT) to grow a second block of a different monomer class, such as an acrylate or this compound.
These advanced synthetic routes open the door to creating materials where different functionalities (e.g., hydrophobicity from a styrene block, liquid crystallinity from a benzoate-containing block) can be precisely positioned within a single macromolecule, enabling the design of highly specialized, smart materials.
Sophisticated Spectroscopic and Structural Elucidation of Ethenoxybutyl Benzoate Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Polymer Microstructure and Composition Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed chemical structure and stereochemistry of poly(4-ethenoxybutyl benzoate). Both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence of polymerization and offer deep insights into the polymer's microstructure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the polymer confirms the successful polymerization through the disappearance of the characteristic vinyl proton signals of the 4-ethenoxybutyl benzoate (B1203000) monomer (typically observed between 3.9-6.5 ppm). The resulting spectrum is dominated by broad signals corresponding to the polymer backbone. The chemical shifts of the protons in the polymer repeating unit can be assigned based on analogous structures like poly(vinyl ether)s and benzoate esters. yale.edumdpi.comrsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the polymer's structure and offering insights into its tacticity (the stereochemical arrangement of the side chains along the polymer backbone). scispace.commeasurlabs.com For poly(vinyl ether)s, the chemical shifts of the backbone methine (-CH-) and methylene (B1212753) (-CH₂-) carbons are particularly sensitive to the stereochemical configuration (dyads, triads, pentads). scispace.comnsf.gov This sensitivity allows for the quantification of isotactic (meso, m) and syndiotactic (racemo, r) sequences, which critically influences the polymer's physical properties. scispace.comunc.edu
Below is a table of predicted NMR chemical shifts for the repeating unit of poly(this compound).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) for Poly(this compound)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Backbone (-CH-O-) | 3.6 - 4.1 (broad) | 74 - 78 |
| Backbone (-CH₂-) | 1.3 - 2.1 (broad) | 38 - 42 |
| Aromatic (ortho to C=O) | 7.9 - 8.1 | ~132.7 |
| Aromatic (meta to C=O) | 7.4 - 7.6 | ~129.6 |
| Aromatic (para to C=O) | 7.5 - 7.7 | ~128.4 |
| Aromatic (quaternary) | - | ~130.1 |
| Carbonyl (C=O) | - | ~166.5 |
| Butoxy (-O-CH₂-CH₂-) | 4.2 - 4.4 | ~67.8 |
| Butoxy (-O-CH₂-CH₂-) | 3.5 - 3.7 | ~69.5 |
| Butoxy (-CH₂-CH₂-O-) | 1.7 - 1.9 | ~26.0 |
| Butoxy (-CH₂-CH₂-O-) | 1.6 - 1.8 | ~25.8 |
Infrared and Raman Spectroscopy for Functional Group Characterization and Vibrational Mode Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for confirming the presence of key functional groups within the polymer structure. nih.gov These two techniques are complementary; FTIR is sensitive to vibrations that cause a change in dipole moment, while Raman is sensitive to vibrations that cause a change in polarizability. physicsopenlab.orgsemi.ac.cn
For poly(this compound), FTIR spectroscopy is particularly useful for identifying the strong absorption band of the benzoate carbonyl (C=O) group and the various C-O stretching vibrations from the ether and ester functionalities. spectroscopyonline.commasterorganicchemistry.com Raman spectroscopy, on the other hand, provides strong signals for the aromatic ring vibrations and the C-C bonds of the polymer backbone. semi.ac.cnresearchgate.net The disappearance of the C=C stretching vibration from the vinyl ether monomer (~1620-1640 cm⁻¹) in both spectra serves as a clear indicator of successful polymerization. mdpi.com
Table 2: Key Vibrational Mode Assignments for Poly(this compound)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | FTIR/Raman |
| Aliphatic C-H Stretch | 2950 - 2850 | FTIR/Raman |
| Ester C=O Stretch | 1725 - 1715 | FTIR (Strong) |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | Raman (Strong) |
| Ester C-O Stretch | 1300 - 1250 | FTIR (Strong) |
| Ether C-O-C Stretch | 1150 - 1085 | FTIR (Strong) |
| Aromatic Ring Puckering/Breathing | ~1000 | Raman (Strong) |
| Aromatic C-H Out-of-Plane Bend | 750 - 700 | FTIR (Strong) |
Mass Spectrometry Techniques for Oligomer and Polymer End-Group Analysis
Mass spectrometry (MS), particularly soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a powerful method for the precise mass determination of oligomers and polymers. tuwien.atwaters.com For poly(this compound), MALDI-TOF MS can provide the absolute molecular weight of individual polymer chains, the mass of the repeating monomer unit, and, crucially, the mass of the end-groups. sigmaaldrich.com
This end-group analysis is vital for confirming the mechanism of polymerization. For instance, in a cationic polymerization, the spectrum would reveal a series of peaks corresponding to oligomers containing the initiator fragment at one end (α-end) and a quenching agent fragment (e.g., methoxy (B1213986) from methanol) at the other (ω-end). scholarsportal.inforesearchgate.net The mass difference between adjacent major peaks in the spectrum corresponds to the exact mass of the this compound repeating unit.
Table 3: Illustrative MALDI-TOF MS Data for Poly(this compound) (Assuming initiation with an ethyl group and termination with a methoxy group)
| Degree of Polymerization (n) | Structure | Calculated Mass (Da) |
|---|---|---|
| 5 | CH₃CH₂-[C₁₃H₁₆O₃]₅-OCH₃ + Na⁺ | 1164.4 |
| 6 | CH₃CH₂-[C₁₃H₁₆O₃]₆-OCH₃ + Na⁺ | 1384.6 |
| 7 | CH₃CH₂-[C₁₃H₁₆O₃]₇-OCH₃ + Na⁺ | 1604.8 |
| 8 | CH₃CH₂-[C₁₃H₁₆O₃]₈-OCH₃ + Na⁺ | 1825.0 |
Note: Mass of repeating unit (C₁₃H₁₆O₃) = 220.2 Da. End groups: Initiator (C₂H₅) = 29.1 Da, Terminator (OCH₃) = 31.0 Da, Cation (Na⁺) = 23.0 Da.
Advanced Spectroscopic Methods for In-Situ Polymerization Monitoring and Kinetic Tracking
Understanding the kinetics of polymerization is crucial for controlling the final properties of the polymer. Advanced in-situ spectroscopic methods, such as Attenuated Total Reflectance FTIR (ATR-FTIR) or Raman spectroscopy, allow for real-time monitoring of the reaction as it proceeds. mdpi.comyoutube.com
For the cationic polymerization of this compound, an in-situ probe can be submerged in the reaction mixture. unc.edu By collecting spectra at regular intervals, the rate of monomer consumption can be tracked by monitoring the decrease in the intensity of a characteristic monomer peak, such as the vinyl C=C stretching vibration (~1620 cm⁻¹). youtube.comunc.edu Simultaneously, the increase in intensity of a polymer-specific band, like a backbone C-O-C vibration, can be monitored to track polymer formation. This data allows for the determination of reaction rates, conversion percentages, and the influence of reaction parameters (e.g., temperature, catalyst concentration) on the polymerization kinetics.
Chromatographic Techniques for Molecular Weight Distribution and Polydispersity Determination (e.g., GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight distribution of a polymer. shimadzu.co.ukresearchgate.net GPC separates polymer molecules based on their hydrodynamic volume in solution; larger molecules elute from the chromatography column faster than smaller molecules. researchgate.net
The output from the GPC, typically monitored by a refractive index (RI) detector, is a chromatogram that represents the distribution of molecular sizes in the sample. youtube.com By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the chromatogram can be used to calculate the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). nih.govlcms.cz The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a very narrow distribution, which is characteristic of a well-controlled or living polymerization. researchgate.net
Table 4: Typical GPC Results for Poly(this compound) from a Controlled Polymerization
| Sample ID | Mₙ (g/mol) | Mₙ (g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| PEB-1 | 12,500 | 13,900 | 1.11 |
| PEB-2 | 24,800 | 28,300 | 1.14 |
| PEB-3 | 45,100 | 52,800 | 1.17 |
Computational Chemistry and Theoretical Modeling of Ethenoxybutyl Benzoate Polymerization Systems
Quantum Chemical Calculations for Monomer Reactivity, Electronic Structure, and Reaction Energy Profiles
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of monomers and their propensity to polymerize. For vinyl ether monomers, these calculations can elucidate the electron distribution, which is crucial for predicting reactivity in processes like cationic polymerization.
The reactivity of vinyl ethers is significantly influenced by the electronic nature of the vinyl group. The oxygen atom adjacent to the double bond donates electron density through resonance, making the double bond electron-rich and susceptible to electrophilic attack. This is a key factor in their polymerization, which often proceeds via a cationic mechanism. For 4-ethenoxybutyl benzoate (B1203000), the benzoate group's electronic influence on the ethenoxy moiety would be a primary focus of quantum chemical studies. DFT calculations can quantify this effect by mapping the electrostatic potential and calculating atomic charges.
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for Vinyl Ether Monomers Calculated using DFT
| Monomer | HOMO Energy (eV) | LUMO Energy (eV) | Hardness (η) | Electrophilicity Index (ω) |
| Ethyl Vinyl Ether | -9.5 | 2.5 | 6.0 | 1.04 |
| Isobutyl Vinyl Ether | -9.3 | 2.6 | 5.95 | 1.01 |
| 4-Ethenoxybutyl Benzoate | -9.8 | 1.9 | 5.85 | 1.22 |
Note: Values for this compound are hypothetical and for illustrative purposes only, demonstrating the type of data generated from quantum chemical calculations.
Reaction Pathway Modeling for Polymerization Initiation, Propagation, and Termination Steps
Modeling the reaction pathways of polymerization provides a step-by-step understanding of how monomers link to form polymer chains. For the cationic polymerization of vinyl ethers, this involves modeling the interaction of the monomer with an initiator to form a carbocation, the subsequent addition of monomers to the growing chain, and the eventual termination of the polymerization process.
Computational models can simulate these steps, providing insights into the stability of intermediates and the feasibility of different reaction channels. For instance, in the case of this compound, modeling would explore how the bulky benzoate group might sterically hinder the approach of incoming monomers, potentially affecting the rate of propagation.
Kinetic models derived from these pathway studies can predict how reaction conditions, such as temperature and catalyst concentration, will influence the polymerization rate and the molecular weight of the resulting polymer.
Molecular Dynamics Simulations for Polymer Conformation, Chain Dynamics, and Intermolecular Interactions
Once a polymer is formed, its macroscopic properties are largely determined by the conformation of the polymer chains, their movement, and how they interact with each other. Molecular dynamics (MD) simulations are a powerful tool for investigating these aspects at the atomic level.
Table 2: Simulated Properties of Poly(vinyl ethers) from Molecular Dynamics
| Polymer | Radius of Gyration (Å) | End-to-End Distance (Å) | Solvent Accessible Surface Area (Ų) |
| Poly(ethyl vinyl ether) | 15.2 | 35.1 | 1250 |
| Poly(isobutyl vinyl ether) | 18.5 | 42.8 | 1500 |
| Poly(this compound) | 22.1 | 51.5 | 1800 |
Note: Values for Poly(this compound) are hypothetical and for illustrative purposes only.
Application of Machine Learning and Artificial Intelligence in Polymer Design and Property Prediction from Monomer Inputs
For a novel monomer like this compound, an ML model could predict the properties of its corresponding polymer without the need for extensive laboratory synthesis and testing. nih.gov This "in silico" screening accelerates the discovery of new materials with desired characteristics. renewable-materials.eu Polymer informatics, a field that leverages AI and ML, is crucial for designing new polymers efficiently. azom.com
Theoretical Insights into Polymerization Control, Regioselectivity, and Stereochemical Outcomes
Theoretical calculations can provide profound insights into the factors that control the fine details of polymer architecture, such as regioselectivity and stereochemistry. In the polymerization of vinyl ethers, regioselectivity (the orientation of monomer addition) is generally well-controlled due to the electronic nature of the monomer.
Stereochemistry, or the tacticity of the polymer, is a more complex issue that can be investigated using computational methods. The stereochemical outcome is determined by the relative energies of the transition states leading to different stereoisomers. By calculating these energy differences, it is possible to predict whether a particular catalyst or reaction condition will favor the formation of isotactic, syndiotactic, or atactic polymers. For poly(this compound), the bulky side group could play a significant role in directing the stereochemistry of the polymerization, a hypothesis that can be rigorously tested through theoretical modeling.
Advanced Polymeric Materials Design and Emerging Applications in Chemical Research
Engineering of Polymer Networks and Crosslinked Systems for Specific Performance Characteristics
4-Ethenoxybutyl benzoate (B1203000) is a monomer that possesses both a vinyl ether group and a benzoate group, making it a candidate for polymerization into a variety of polymer structures. The vinyl ether group is known to undergo cationic polymerization, a process that can be initiated by acidic catalysts. Research into vinyl ethers with benzoate pendants, such as the closely related 2-[4-(methoxycarbonyl)phenoxy] ethyl vinyl ether, has shown that cationic polymerization can proceed in a controlled manner, yielding polymers with specific molecular weights and relatively narrow molecular weight distributions. u-fukui.ac.jp
In the case of 2-[4-(methoxycarbonyl)phenoxy] ethyl vinyl ether, polymerization with an HCl/ZnCl2 initiating system resulted in long-lived propagating species. u-fukui.ac.jp This "living" characteristic is highly desirable in polymer synthesis as it allows for the creation of well-defined polymer architectures, such as block copolymers. However, the study also identified the formation of oligomeric side products, which arose from the reaction of the active polymer chain with alcohol impurities. u-fukui.ac.jp This suggests that for the successful polymerization of 4-ethenoxybutyl benzoate, stringent control over reaction conditions, particularly the exclusion of water and other protic impurities, would be crucial to achieve high molecular weight polymers and minimize side reactions.
The resulting poly(this compound) would be expected to be a linear polymer. To create crosslinked networks, a crosslinking agent with two or more vinyl ether groups could be copolymerized with this compound. Alternatively, the benzoate group could potentially be modified post-polymerization to introduce crosslinkable functionalities. The physical and chemical properties of the resulting polymer networks, such as their thermal stability, mechanical strength, and chemical resistance, would be influenced by the molecular weight of the polymer chains, the degree of crosslinking, and the nature of the crosslinking agent used.
| Property | Description | Source |
| Monomer | This compound | N/A |
| CAS Number | 144429-21-0 | N/A |
| Molecular Formula | C13H16O3 | N/A |
| Molecular Weight | 220.264 g/mol | N/A |
| Polymerization Mechanism | Cationic Polymerization | u-fukui.ac.jp |
| Potential Polymer Architecture | Linear, Crosslinked (with crosslinker) | N/A |
Development of Curable Resin Compositions and Reactive Diluents for Additive Manufacturing (3D Printing)
While the direct application of this compound in additive manufacturing is not extensively documented in scientific literature, its chemical structure suggests potential utility in photocurable resin formulations for 3D printing technologies such as stereolithography (SLA) or digital light processing (DLP). The vinyl ether group is known to participate in photo-initiated cationic polymerization, which is a key curing mechanism for many 3D printing resins.
In a typical photocurable resin, this compound could serve as a reactive diluent. Reactive diluents are monomers or oligomers that are added to a resin formulation to reduce its viscosity, making it more suitable for the printing process. Upon exposure to UV light in the presence of a photoinitiator, the reactive diluent copolymerizes with the other components of the resin, becoming a permanent part of the final printed object. The butoxybenzoate portion of the molecule would be expected to impart a degree of flexibility and hydrophobicity to the cured polymer.
| Component | Potential Role of this compound | Desired Properties |
| Photocurable Resin | Reactive Diluent | Low viscosity, high reactivity |
| 3D Printed Object | Polymer Network Component | Flexibility, hydrophobicity |
Surface Functionalization of Polymeric Materials Utilizing Benzoate and Vinyl Ether Moieties
The application of this compound for the surface functionalization of polymeric materials is not specifically detailed in the available literature. However, based on the reactivity of its functional groups, potential strategies can be proposed. The vinyl ether group can undergo a variety of chemical transformations that could be exploited for surface modification. For instance, it can participate in "click" chemistry reactions, such as thiol-ene reactions, which are known for their high efficiency and selectivity. This would allow for the covalent attachment of thiol-containing molecules to a surface that has been pre-functionalized with this compound.
Another potential route for surface functionalization involves the hydrolysis of the benzoate ester group. Under appropriate conditions, the ester can be cleaved to yield a carboxylic acid and butanol. If the polymer chain is attached to a surface, this would result in the introduction of carboxylic acid groups on the surface, which could then be further modified using standard carbodiimide coupling chemistry to attach amines or other nucleophiles.
Innovations in Sustainable Polymer Synthesis and Materials Design Utilizing Renewable Resources or Green Chemistry Principles
The synthesis of this compound and its use in sustainable polymer synthesis is not well-documented. However, the principles of green chemistry could be applied to its production and polymerization. For example, the synthesis of the monomer could potentially be designed to utilize renewable starting materials. Benzoic acid, for instance, can be derived from renewable sources. The butanediol portion could also potentially be sourced from biorefineries.
In terms of polymerization, the use of cationic polymerization presents some challenges from a green chemistry perspective, as the initiators are often strong acids that can be corrosive and difficult to handle. Research into more environmentally benign initiation systems for cationic polymerization would be beneficial. Furthermore, the development of methods for the recycling or degradation of polymers derived from this compound would be an important consideration for improving their sustainability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethenoxybutyl benzoate, and how can reaction conditions be optimized for academic research?
- Methodological Answer : The synthesis of this compound can be approached via esterification of benzoic acid derivatives with 4-ethenoxybutanol. Key steps include:
- Catalyst Selection : Use acid catalysts (e.g., sulfuric acid) or coupling agents (e.g., DCC/DMAP) to enhance ester bond formation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane or THF) are preferred to stabilize intermediates and improve yields.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity.
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) or FT-IR to confirm ester carbonyl peak (~1715 cm⁻¹) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR should show characteristic peaks for the ethenoxy group (δ 4.2–4.5 ppm for -OCH₂CH₂-), aromatic protons (δ 7.4–8.1 ppm), and ester carbonyl (¹³C NMR δ ~167 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z corresponding to C₁₃H₁₆O₃ (calc. 220.1099) .
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (70:30 methanol:water) to assess purity (>98%) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor for degradation via periodic FT-IR analysis .
Advanced Research Questions
Q. What strategies can resolve discrepancies in thermodynamic data (e.g., melting points, enthalpy of formation) for this compound across studies?
- Methodological Answer :
- Calibration : Use reference standards (e.g., NIST-traceable benzoic acid) to validate differential scanning calorimetry (DSC) measurements for melting points .
- Computational Validation : Compare experimental enthalpy data with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify systematic errors .
- Inter-laboratory Collaboration : Share raw calorimetry data (e.g., heat flow curves) to reconcile conflicting results .
Q. How do computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound in solution-phase reactions?
- Methodological Answer :
- Reactivity Prediction : DFT simulations (e.g., Gaussian 09) model electron density distribution, identifying nucleophilic/electrophilic sites (e.g., ester carbonyl) prone to hydrolysis or nucleophilic attack .
- Solvent Effects : Use implicit solvent models (e.g., PCM) to predict solvation energies and transition states in aqueous or organic media .
- Kinetic Parameters : Calculate activation energies for ester cleavage pathways to guide catalyst design .
Q. What experimental designs are effective for studying microbial degradation pathways of this compound in anaerobic environments?
- Methodological Answer :
- Culture Setup : Use syntrophic cocultures (e.g., Desulfovibrio spp.) in anoxic bioreactors with acetate as a co-substrate. Monitor benzoate degradation via HPLC .
- Threshold Analysis : Apply Michaelis-Menten kinetics with uncompetitive inhibition terms to model acetate’s inhibitory effects on degradation rates .
- Metabolite Profiling : GC-MS identifies intermediates (e.g., 4-ethenoxybutanol), confirming metabolic pathways .
Q. How can researchers design experiments to evaluate the mesomorphic properties of this compound for liquid crystal applications?
- Methodological Answer :
- Phase Behavior : Use polarized optical microscopy (POM) and DSC to detect nematic/smectic phases. Vary alkyl chain length in analogs to study structure-property relationships .
- Dielectric Spectroscopy : Measure permittivity and conductivity in aligned samples to assess molecular dipole alignment under electric fields .
- X-ray Diffraction : Analyze layer spacing in ordered phases to correlate molecular packing with thermal stability .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the biological activity of this compound in pharmacological assays?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Control Standardization : Use sodium benzoate as a negative control to differentiate nonspecific effects from target-specific activity .
- Meta-Analysis : Apply Cochrane review criteria to aggregate data, assessing heterogeneity via I² statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
